tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate
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Overview
Description
“tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1507736-73-3 . It has a molecular weight of 226.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl ((3-amino-1-methyl-1H-pyrazol-4-yl)methyl)carbamate . Its InChI Code is 1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-6-14(4)13-8(7)11/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
Tert-butyl carbamate is used in palladium-catalyzed synthesis to create N-Boc-protected anilines. This process is crucial for protecting the amino group during chemical reactions, allowing for further synthesis without affecting this functional group .
Creation of Tetrasubstituted Pyrroles
This compound has been utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have significant potential in pharmaceuticals and materials science .
Development of Fluorescent Molecules
5-Amino-pyrazoles, which share a similar structure with the compound , have been used to synthesize fluorescent molecules such as (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines. These compounds have applications in bioimaging and sensors .
Ligand for Copper-Catalyzed Reactions
Derivatives like BTTES are used as ligands for copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which accelerates reaction rates and reduces cell cytotoxicity. This has implications in bioconjugation and drug development .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is an important intermediate product in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, with strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The synthesis of this compound involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of Ceftolozane. It is synthesized via nitrosation, reduction, esterification, amino group protection, and condensation steps . The compound is a key intermediate in these pathways, contributing to the overall yield of Ceftolozane .
Result of Action
The result of the action of Tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is the production of Ceftolozane, a potent antibiotic. Ceftolozane has strong antibacterial activity against a wide range of bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
properties
IUPAC Name |
tert-butyl N-[(3-amino-1-methylpyrazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-6-14(4)13-8(7)11/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJKMJYMNLUUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=C1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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